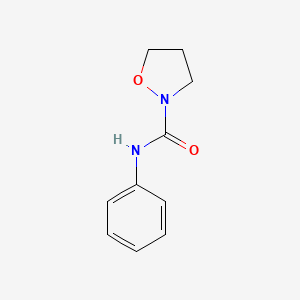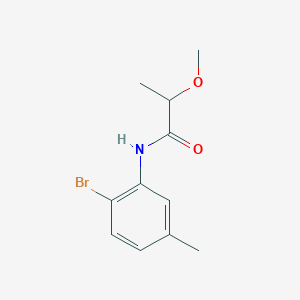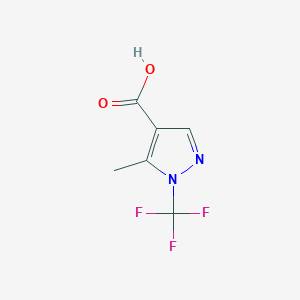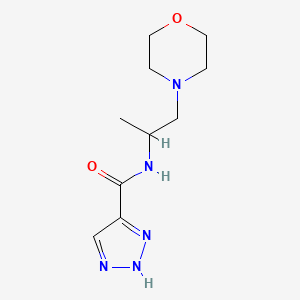![molecular formula C12H12ClN3S B6642579 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine, also known as CMPD 1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been studied extensively in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 inhibits the activity of several enzymes by binding to their active sites. It has been shown to be a potent inhibitor of protein kinases, which play important roles in cell signaling and regulation. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also inhibits phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to be a potent inhibitor of several enzymes, making it a useful tool for studying cellular processes. However, 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of results. In addition, it may not be effective in all cell types or disease models.
Future Directions
There are several future directions for the study of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. One direction is to further investigate its mechanism of action and identify additional targets. Another direction is to develop more potent and selective inhibitors based on the structure of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could also be studied in combination with other drugs to enhance its effectiveness. Finally, the therapeutic potential of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could be further explored in preclinical and clinical studies.
Synthesis Methods
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-chloro-6-methylpyrimidine, which is then reacted with 2-methylbenzenethiol to form 2-(2-methylphenylthio)-6-chloropyrimidine. This compound is then reacted with sodium hydride and 4-chloroaniline to form 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1.
Scientific Research Applications
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied extensively in scientific research due to its potential in the treatment of various diseases. It has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play important roles in various cellular processes. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied in the context of cancer, inflammation, and neurological diseases.
properties
IUPAC Name |
4-chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8-4-2-3-5-9(8)7-17-11-6-10(13)15-12(14)16-11/h2-6H,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSEQHWOCRGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)


![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![1-(4-Chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]ethanol](/img/structure/B6642537.png)
![[1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B6642545.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)
![4-bromo-N-[4-(cyclopropylamino)-4-oxobutyl]-2-fluorobenzamide](/img/structure/B6642565.png)

![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
